molecular formula C11H21NO3 B1322670 Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 208046-23-5

Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No. B1322670
M. Wt: 215.29 g/mol
InChI Key: RCXJVQLRZJXWNM-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to the piperidine family, which is known for its presence in numerous pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate and its derivatives is a multi-step process that often begins with simpler piperidine structures. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for the synthesis of other complex molecules, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . Similarly, piperidin-4-ylmethanol serves as a precursor in a three-step synthesis involving acylation, sulfonation, and substitution to produce tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . These synthetic routes are optimized for yield and involve various reagents and conditions to achieve the desired transformations.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate derivatives has been studied using X-ray crystallography and molecular mechanics calculations. For example, the X-ray crystal structure determinations of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives reveal that the N-O bond eclipses a C-methyl bond of the tert-butyl group . Additionally, the crystal and molecular structure of related compounds has been characterized, confirming the presence of intramolecular hydrogen bonds and providing insights into the conformational preferences of these molecules .

Chemical Reactions Analysis

The tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate scaffold is versatile in chemical reactions. It can undergo reactions such as the Mitsunobu reaction, which is used to invert the stereochemistry of hydroxyl groups, as seen in the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates . Schiff base formation is another reaction that these piperidine derivatives can participate in, as demonstrated in the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of bulky tert-butyl groups and the conformation of the piperidine ring affect properties such as solubility and reactivity. NMR and IR spectroscopy are used to investigate these properties, revealing shifts in proton signals and the contribution of non-chair forms stabilized by intramolecular hydrogen bonds . Additionally, computational methods such as density functional theory (DFT) are employed to predict and analyze the properties of these compounds .

Scientific Research Applications

1. Synthesis of Novel Protein Tyrosine Kinase Inhibitors

Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors. An efficient approach to synthesizing this compound, which is suitable for industrial scale-up, is detailed by Chen Xin-zhi (2011) (Chen Xin-zhi, 2011).

2. Synthesis of Pipecolic Acid Derivatives

This compound is instrumental in synthesizing pipecolic acid derivatives, as demonstrated by N. Purkayastha et al. (2010). They explored a cascade of reactions leading to pipecolic acid derivatives, highlighting the role of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate in this process (N. Purkayastha et al., 2010).

3. Investigations of Piperidine Ring Conformation

M. Cygler et al. (1980) conducted a study to understand the conformation of the piperidine ring in tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate derivatives. Their research provides insights into the interaction of molecular structures and the formation of intramolecular hydrogen bonds in these compounds (M. Cygler et al., 1980).

4. Role in Small Molecule Anticancer Drugs

The compound is a critical intermediate in synthesizing small molecule anticancer drugs, as elaborated by Binliang Zhang et al. (2018). Their research discusses the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key component in developing such drugs (Binliang Zhang et al., 2018).

5. Preparation of Functional Esters

Jean-Luc Scheffler et al. (2002) utilized tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate in the preparation of new chiral carboxylates. Their study focuses on the stereoselective hydrogenation of these carboxylates to produce functional esters, highlighting another application of this compound in organic synthesis (Jean-Luc Scheffler et al., 2002).

6. Development of Novel Scaffolds for Substituted Piperidines

Rianne A. G. Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a new scaffold for preparing substituted piperidines. This study showcases the versatility of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate in developing novel organic compounds (Rianne A. G. Harmsen et al., 2011).

Safety And Hazards

The safety information for Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305, P351, and P338 .

properties

IUPAC Name

tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXJVQLRZJXWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate

CAS RN

152491-42-4
Record name rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (727 mg, 3.41 mmol, Small Molecules Inc.) in MeOH (6.0 mL) at 0° C. was added sodium borohydride (193 mg, 5.11 mmol, Aldrich) in several portions. The reaction mixture was stirred at 0° C. for 1 hr and warmed up to room temperature and continuously stirred for another 2.5 hrs. The resulting mixture was then quenched with saturated NH4Cl aqueous solution and evaporated under reduced pressure to remove MeOH followed by extraction with CH2Cl2 (3×). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the title compound (745 mg) as a colorless sticky oil which was used without further purification.
Quantity
727 mg
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reactant
Reaction Step One
Quantity
193 mg
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reactant
Reaction Step One
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Quantity
6 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (0.94 g, 4.41 mmol) in methanol (5 mL) was added sodium borohydride (0.22 g, 5.73 mmol) and the reaction was stirred at room temperature for 1 h. Water was added slowly, followed by ethyl acetate. The layers were separated and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo to afford the desired product as a mixture of four stereoisomers, which was used in the next step without further purification.
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IA Cumming, SL Degorce, A Aagaard… - Bioorganic & Medicinal …, 2022 - Elsevier
In this article, we report the discovery of a series of pyrimidopyridones as inhibitors of IRAK4 kinase. From a previously disclosed 5-azaquinazoline series, we found that switching the …
Number of citations: 1 www.sciencedirect.com
中島良太 - 2021 - eprints.lib.hokudai.ac.jp
DBD DNA binding domain DIPEA N, N-diisopropylethylamine DMAP 4-(N, N-dimethylamino) pyridine DMF dimethylformamide DMSO dimethylsulfoxide Fsp3 fraction of sp3 atoms Glu …
Number of citations: 5 eprints.lib.hokudai.ac.jp

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